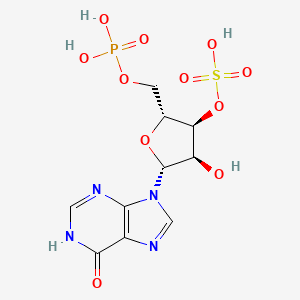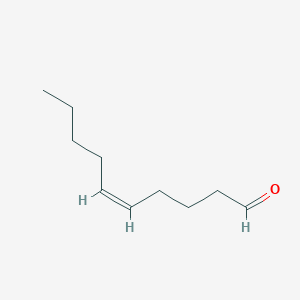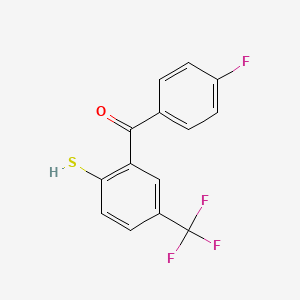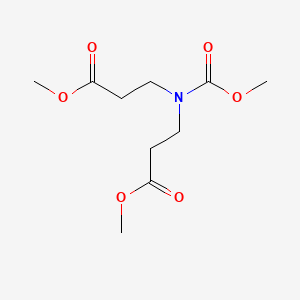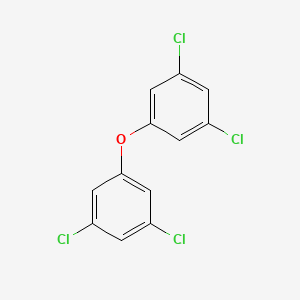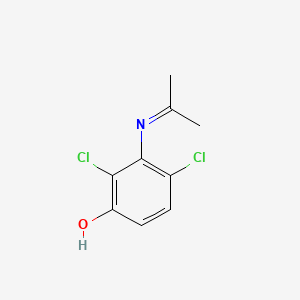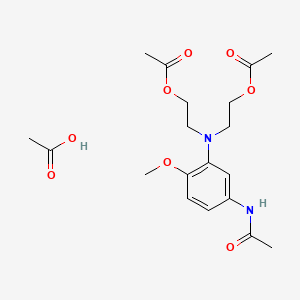
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone is a complex organic compound that features a methoxy group, diphenyl groups, and a triphenylphosphoranyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone typically involves multi-step organic reactions. One possible route could involve the formation of the butanone backbone followed by the introduction of the methoxy, diphenyl, and triphenylphosphoranyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The methoxy, diphenyl, or triphenylphosphoranyl groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone could have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other phosphoranyl-substituted butanones or methoxy-diphenyl derivatives. These compounds would share structural features with 2-Methoxy-1,2-diphenyl-4-(triphenylphosphoranyl)-1-butanone but differ in specific functional groups or substitution patterns.
Propriétés
Numéro CAS |
22950-50-1 |
|---|---|
Formule moléculaire |
C35H32O2P+ |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(3-methoxy-4-oxo-3,4-diphenylbutyl)-triphenylphosphanium |
InChI |
InChI=1S/C35H32O2P/c1-37-35(30-19-9-3-10-20-30,34(36)29-17-7-2-8-18-29)27-28-38(31-21-11-4-12-22-31,32-23-13-5-14-24-32)33-25-15-6-16-26-33/h2-26H,27-28H2,1H3/q+1 |
Clé InChI |
UERYBYTVDBNLTR-UHFFFAOYSA-N |
SMILES canonique |
COC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


